![molecular formula C17H25N3OS B5110006 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone](/img/structure/B5110006.png)
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone (ADTI) is a heterocyclic compound that has been extensively studied for its potential therapeutic properties. ADTI has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed that 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone exerts its therapeutic effects by modulating various signaling pathways in the body. 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress, which can help reduce the risk of various diseases.
Biochemical and Physiological Effects
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help reduce inflammation. Additionally, 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to increase the activity of antioxidant enzymes in the body, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. One advantage is its stability, which makes it a suitable candidate for long-term studies. Additionally, 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone is relatively easy to synthesize, which makes it readily available for research. However, one limitation of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone. One direction is the development of novel drugs based on the structure of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone. Additionally, further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone and its potential therapeutic applications. Finally, future studies should focus on optimizing the synthesis of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone to improve yield and purity.
Métodos De Síntesis
The synthesis of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone involves the reaction of aniline, dibutylamine, and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a catalyst and results in the formation of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone as a white crystalline solid. The synthesis of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been optimized to improve yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. These properties make 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone a promising candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-5-12-17(13-6-4-2)15(21)20(16(22)18-17)19-14-10-8-7-9-11-14/h7-11,19H,3-6,12-13H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALDMBZZDQNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.